molecular formula C18H16ClFN2O2 B5972621 N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide

Cat. No. B5972621
M. Wt: 346.8 g/mol
InChI Key: LIZXGBZGFDAYIN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide, also known as CFPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a proline-based derivative that has been synthesized using different methods. CFPP has been found to exhibit unique biological properties that make it a promising candidate for further scientific investigation.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide is not fully understood; however, it has been suggested that N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide exerts its biological effects by inhibiting the activity of specific enzymes involved in various cellular processes. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has also been found to exhibit anti-inflammatory and antioxidant properties, indicating its potential use in the treatment of inflammatory diseases. Furthermore, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit low toxicity, making it a promising candidate for further investigation.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has several advantages for use in laboratory experiments, including its easy synthesis and low toxicity. However, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has some limitations, including its low solubility in water and its instability at high temperatures.

Future Directions

There are several potential future directions for research on N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. One direction is the development of novel anticancer agents based on N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. Another direction is the investigation of the anti-inflammatory and antioxidant properties of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide for the treatment of inflammatory diseases. Furthermore, the synthesis of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide derivatives with improved solubility and stability could lead to the development of more potent and effective compounds. Overall, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has great potential for further scientific investigation and development of novel therapeutic agents.

Synthesis Methods

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide can be synthesized using various methods, including the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride to form 4-chloro-N-(2-fluorobenzoyl)aniline. This intermediate compound is then reacted with proline to form N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. Other methods of synthesis include the reaction of 4-chloro-N-(2-fluorobenzoyl)aniline with proline in the presence of a coupling reagent.

Scientific Research Applications

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer agents. Furthermore, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit anti-inflammatory and antioxidant properties, indicating its potential use in the treatment of inflammatory diseases.

properties

IUPAC Name

N-(4-chlorophenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-12-7-9-13(10-8-12)21-17(23)16-6-3-11-22(16)18(24)14-4-1-2-5-15(14)20/h1-2,4-5,7-10,16H,3,6,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZXGBZGFDAYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-[(2-fluorophenyl)carbonyl]prolinamide

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